1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea
Overview
Description
PF-05139962 is a novel and potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, metabolism, and survival . This compound exhibits excellent biochemical inhibition of mTOR, cellular potency, kinase selectivity, and favorable in vitro absorption, distribution, metabolism, and excretion (ADME) properties .
Preparation Methods
The synthesis of PF-05139962 involves the modification of a precursor compound, R10, to enhance its selectivity for mTOR kinase over phosphoinositide 3-kinase alpha (PI3Kα) . The synthetic route includes the formation of a cyclic sulfone scaffold, which is crucial for its potency and selectivity . The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
PF-05139962 primarily undergoes substitution reactions due to its functional groups. Common reagents used in these reactions include various nucleophiles and electrophiles under mild conditions . The major products formed from these reactions are derivatives of PF-05139962 with modified functional groups, which can be used to study structure-activity relationships and optimize its pharmacological properties .
Scientific Research Applications
Mechanism of Action
PF-05139962 exerts its effects by selectively inhibiting the kinase activity of mTOR, particularly mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . This inhibition blocks critical signaling pathways involved in cell growth and proliferation, leading to antiproliferative, anti-inflammatory, and antiviral effects . The molecular targets include the phosphorylation sites pS473 and pS6, with cellular IC50 values of 48 and 6 nanomolar, respectively .
Comparison with Similar Compounds
PF-05139962 is compared with other mTOR inhibitors such as rapamycin, everolimus, and temsirolimus . Unlike these compounds, PF-05139962 exhibits higher selectivity for mTOR over PI3Kα and other kinases . This selectivity reduces off-target effects and enhances its therapeutic potential . Similar compounds include:
Rapamycin: An allosteric inhibitor of mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
PF-05139962 stands out due to its unique cyclic sulfone scaffold, which contributes to its high potency and selectivity .
Properties
Molecular Formula |
C21H27N5O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H27N5O4S/c1-3-22-21(27)23-16-6-4-15(5-7-16)19-24-18-8-11-31(28,29)13-17(18)20(25-19)26-9-10-30-12-14(26)2/h4-7,14H,3,8-13H2,1-2H3,(H2,22,23,27) |
InChI Key |
NLFYWTSGSCFECR-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)CC3)C(=N2)N4CCOCC4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF05139962; PF 05139962; PF-05139962. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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